Lipophilicity Shift vs. Reduced Analog (1-Pyridin-3-ylpyrrolidine-3-carboxylic acid)
The 5-oxo substituent imparts a substantial reduction in lipophilicity compared to the non-oxo analog. 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid has a computed XLogP3 of -0.5, while 1-pyridin-3-ylpyrrolidine-3-carboxylic acid has an XLogP3 of 0.6, a difference of 1.1 log units [1][2].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | -0.5 |
| Comparator Or Baseline | 1-Pyridin-3-ylpyrrolidine-3-carboxylic acid: XLogP3 = 0.6 |
| Quantified Difference | 1.1 log unit reduction in lipophilicity |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 1.1 log unit decrease in XLogP3 translates to a roughly 12-fold lower partition coefficient, which can significantly alter solubility, membrane permeability, and chromatographic behavior, making the oxo derivative preferable for aqueous-phase synthesis, polar target binding, or when lower non-specific binding is required.
- [1] PubChem. PubChem Compound Summary for CID 4777968, 5-Oxo-1-pyridin-3-ylpyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4777968. Accessed 25 Apr 2026. View Source
- [2] PubChem. PubChem Compound Summary for CID 51063831, 1-(Pyridin-3-yl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/51063831. Accessed 25 Apr 2026. View Source
